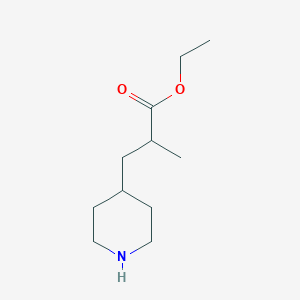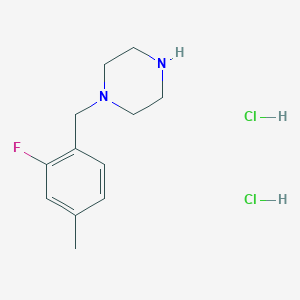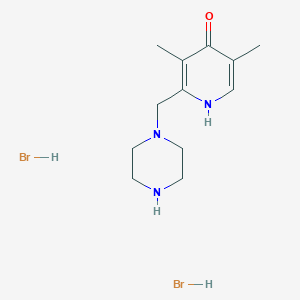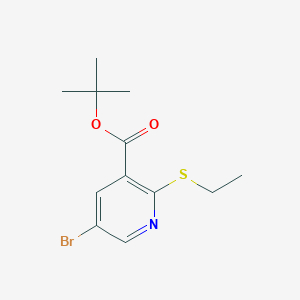![molecular formula C20H22BNO3 B1486981 4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile CAS No. 2246880-79-3](/img/structure/B1486981.png)
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile
Vue d'ensemble
Description
The compound “4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile” is an organic compound. It contains a phenoxymethyl group attached to a benzonitrile group via a tetramethyl dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound includes a phenoxymethyl group, a benzonitrile group, and a tetramethyl dioxaborolane group . The exact structure would require more specific information or computational analysis.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in borylation reactions .Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile is a compound involved in various synthesis and crystal structure studies. Research has demonstrated its use in synthesizing related compounds, with structures characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. These studies often employ Density Functional Theory (DFT) for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential, enhancing understanding of molecular conformations and physicochemical properties (Wu et al., 2021); (Huang et al., 2021).
Applications in Boronate-Based Fluorescence Probes
The compound is instrumental in the creation of boronate ester fluorescence probes. These probes are used for detecting hydrogen peroxide (H2O2), demonstrating diverse fluorescence responses based on the presence of H2O2, which is critical for understanding intramolecular charge transfer states and the effects of electron-withdrawing or electron-donating groups (Lampard et al., 2018).
Involvement in Prochelator Synthesis
It is also used in synthesizing prochelators like BSIH, which are activated in the presence of H2O2 to release metal chelators. This is significant for sequestering iron(III) and inhibiting iron-catalyzed oxidative damage, demonstrating a novel approach in conditional metal sequestration without disturbing healthy metal ion distribution (Charkoudian et al., 2006).
Role in Organic Electron Donors Synthesis
The compound has been used in the synthesis of organic electron-donors. These donors play a crucial role as intermediates in various synthetic approaches, highlighting its importance in organic chemistry and materials science (Bifari & El-Shishtawy, 2021).
Contribution to Boronated Phosphonium Salts Synthesis
It is a key component in synthesizing boronated phosphonium salts. These salts have applications in cytotoxicity studies and cellular uptake, offering insights into their potential therapeutic uses and interactions with biological systems (Morrison et al., 2010).
Propriétés
IUPAC Name |
4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-7-5-6-8-18(17)23-14-16-11-9-15(13-22)10-12-16/h5-12H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRNKLRGDWVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1486899.png)
![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)
![1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486901.png)
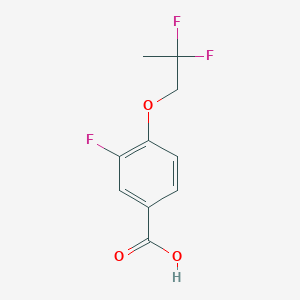
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride](/img/structure/B1486907.png)
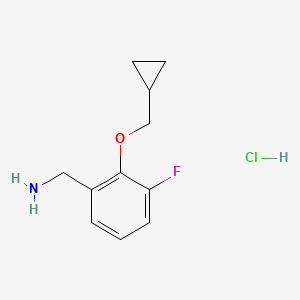
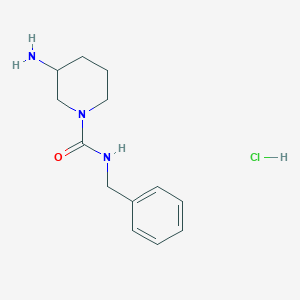
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride](/img/structure/B1486912.png)
![2,7-Diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486913.png)
![[1-(2-Bromo-5-trifluoromethylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1486914.png)
